Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate
Description
Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate is a benzoate ester derivative featuring a bromine substituent at position 5, an ethoxy linker at position 2, and a phenylamino group attached via a carbonyl moiety.
Properties
CAS No. |
20745-70-4 |
|---|---|
Molecular Formula |
C16H14BrNO4 |
Molecular Weight |
364.19 g/mol |
IUPAC Name |
methyl 2-(2-anilino-2-oxoethoxy)-5-bromobenzoate |
InChI |
InChI=1S/C16H14BrNO4/c1-21-16(20)13-9-11(17)7-8-14(13)22-10-15(19)18-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19) |
InChI Key |
NOQWRHXHSJZGOU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)OCC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate typically involves multiple steps. One common method includes the bromination of 2-methyl-5-bromobenzoic acid methyl ester under controlled conditions. The reaction is carried out in the presence of a light source and pure bromine, followed by crystallization, filtration, centrifugation, and drying to obtain the final product .
Chemical Reactions Analysis
Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Structural Analogs
Substituent Variations
Key structural analogs differ in substituents at positions 2, 4, and 5 of the benzoate core, as well as modifications to the amino group:
Key Observations :
- Amino Group Modifications: The phenylamino group in the target compound allows for hydrogen bonding, while bulkier tritylamino groups (in ) may hinder interactions with targets like cyclooxygenase-2 (COX-2) .
Pharmacological Comparisons
Anti-Inflammatory and Analgesic Activity
Data from phenoxyacetanilide analogs highlight substituent-dependent efficacy:
Key Findings :
- C6’s Superior Activity: The p-tolylamino group in C6 enhances COX-2 inhibition (80.12%) and edema reduction (73.36%) compared to phenylamino or tritylamino analogs. The absence of a bromine/chlorine substituent may improve metabolic stability .
- Bromine’s Potential Impact: While the target compound’s activity is unreported, bromine’s electron-withdrawing nature could modulate enzyme binding or metabolic degradation compared to C6 .
Crystallographic and Supramolecular Comparisons
highlights how substituents influence solid-state interactions:
- Crystal Packing: Bromine in methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate induces π–π stacking and planar molecular arrangements, whereas non-halogenated analogs show weaker interactions .
- Hydrogen Bonding: The phenylamino group in the target compound may facilitate intermolecular H-bonds, enhancing crystalline stability compared to trityl-protected analogs .
Biological Activity
Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate, with the CAS number 20745-70-4, is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant research findings.
- Molecular Formula : C16H14BrNO4
- Molecular Weight : 364.1907 g/mol
- Density : 1.486 g/cm³
- Boiling Point : 547.8°C
- Refractive Index : 1.621
The compound's structure suggests potential interactions with various biological targets, including enzymes and receptors involved in cancer progression and other diseases. The presence of both a bromine atom and a phenylamino group indicates that it may exhibit significant reactivity and binding affinity to specific biological macromolecules.
Anticancer Properties
Recent studies have indicated that compounds structurally similar to this compound may possess anticancer properties. For instance, research on related benzoate derivatives has shown promising results in inhibiting carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors, suggesting that these compounds could be developed for therapeutic use against cancer .
Enzyme Inhibition Studies
Inhibitory activity against key enzymes has been a focal point of research:
- Carbonic Anhydrase Inhibition : The compound's derivatives have been evaluated for their binding affinity to CAIX, with some exhibiting dissociation constants as low as 0.12 nM, indicating potent inhibitory effects .
| Compound | Kd (nM) | Selectivity |
|---|---|---|
| Compound 3b | 0.12 | >100-fold over other CA isozymes |
This selectivity is crucial for minimizing side effects in potential therapeutic applications.
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Antitumor Activity : A study reported that methyl 5-sulfamoyl-benzoates demonstrated significant cytotoxicity against various cancer cell lines, suggesting a potential pathway for the development of new anticancer agents .
- Mechanistic Insights : Research utilizing X-ray crystallography has provided insights into the binding modes of these compounds with target enzymes, revealing structural features that contribute to their high selectivity and potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
